(3α,5β,17α)-19-Norpregnane-3,17,21-triol
CAS No.: 1245704-40-8
Cat. No.: VC0107000
Molecular Formula: C₂₀H₃₄O₃
Molecular Weight: 322.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245704-40-8 |
|---|---|
| Molecular Formula | C₂₀H₃₄O₃ |
| Molecular Weight | 322.48 |
Introduction
Chemical Structure and Classification
Structural Characteristics
(3α,5β,17α)-19-Norpregnane-3,17,21-triol is a steroidal compound with molecular formula C₂₀H₃₄O₃ and molecular weight of 322.48 g/mol. The compound belongs to the 19-norpregnane family, which is a subgroup of pregnane steroids characterized by the absence of the carbon at position 19 . This compound features three hydroxyl (-OH) groups located at positions 3, 17, and 21 of the steroidal skeleton, with specific stereochemistry indicated by the 3α, 5β, and 17α designations.
Stereochemical Configuration
The stereochemical notation in the compound's name provides critical information about its three-dimensional structure:
-
The 3α designation indicates that the hydroxyl group at position 3 is oriented below the plane of the steroid nucleus
-
The 5β configuration denotes that the hydrogen at position 5 is oriented above the plane, resulting in a characteristic cis-fusion of the A and B rings
-
The 17α notation signifies that the hydroxyl group at position 17 has a specific spatial orientation relative to the steroid backbone
These stereochemical features are crucial determinants of the compound's biological activity and physical properties, as they directly influence molecular recognition and interaction with biological targets.
Physical and Chemical Properties
Physicochemical Characteristics
As a steroidal triol, (3α,5β,17α)-19-Norpregnane-3,17,21-triol possesses physical and chemical properties typical of polyhydroxylated steroids. While specific experimental data for this exact compound is limited in the literature, its properties can be inferred from structurally similar compounds:
Structural Relationship to Other Steroids
(3α,5β,17α)-19-Norpregnane-3,17,21-triol shares structural similarities with other 19-norpregnane derivatives, including (3α,5α,17α)-19-Norpregnane-3,17-diol and (3β,5α,17α)-19-Norpregnane-3,17-diol . These compounds belong to a broader class of steroidal structures that serve important biological functions and have applications in pharmaceutical research and analytical chemistry.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 19-norpregnane derivatives typically involves multiple steps and precise stereochemical control. Based on reported syntheses of similar compounds, potential synthetic routes to (3α,5β,17α)-19-Norpregnane-3,17,21-triol may include:
-
Stereoselective reduction of appropriate 3-ene-4-one precursors
-
Selective hydroxylation reactions
-
Modification of existing steroid scaffolds through targeted functional group transformations
McKinney et al. described the synthesis of several 19-nor-17α-pregnanediols and 19-nor-17α-pregnanetriols through processes involving stereoselective reduction of the 3-ene-4-one of norethandrolone and multistep processes involving Grignard additions to 16-acetoxy-17-ones .
Research Status and Applications
Current Research Applications
The primary documented use of (3α,5β,17α)-19-Norpregnane-3,17,21-triol is as an analytical reference standard . This application is particularly important in contexts such as:
-
Anti-doping testing in sports
-
Pharmaceutical quality control
-
Metabolic studies of steroid hormones
-
Forensic toxicology
Knowledge Gaps and Future Research Directions
Several important knowledge gaps exist in our understanding of (3α,5β,17α)-19-Norpregnane-3,17,21-triol:
-
Comprehensive physical property data specific to this compound
-
Direct evaluation of biological activities and receptor interactions
-
Potential role in endogenous steroid metabolism
-
Pharmacokinetic and pharmacodynamic profiles
-
Structure-activity relationships with closely related compounds
Future research directions might include in silico prediction of biological activities (as demonstrated for other steroids) , experimental determination of receptor binding profiles, and exploration of potential applications in therapeutic contexts based on observed activities of structurally similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume